Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone
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Overview
Description
Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone is a complex organic compound that features a benzoxazole core, a methoxyphenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the benzoxazole core with a 4-methoxybenzyl halide under basic conditions.
Attachment of the Azepane Ring: The final step involves the reaction of the intermediate with azepane under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Potential use as a probe in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes or receptors, while the methoxyphenyl group can enhance binding affinity. The azepane ring can provide additional interactions with the target, leading to a specific biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethyl methacrylate
- 1-(Azepan-1-yl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one
- [2-(4-Methoxyphenyl)azepan-1-yl]-(2-methylcyclopropyl)methanone
Uniqueness
Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone is unique due to its combination of a benzoxazole core, a methoxyphenyl group, and an azepane ring. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-18-9-6-16(7-10-18)14-21-23-19-11-8-17(15-20(19)27-21)22(25)24-12-4-2-3-5-13-24/h6-11,15H,2-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYNDBINZMPYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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